2-Propenoic acid, polymer with sodium 2-propenoate

Description

2-Propenoic acid, polymer with sodium 2-propenoate (CAS RN: 25987-30-8), also known as acrylamide/sodium acrylate copolymer, is a water-soluble anionic polymer synthesized via copolymerization of acrylamide and sodium acrylate monomers. Its molecular formula is represented as $ (C3H3O2Na \cdot C3H5NO)x $, combining the hydrophilic carboxylate groups from sodium acrylate with the amide functionality of acrylamide. This copolymer exhibits high molecular weight (typically >10^6 g/mol) and is widely utilized in industrial applications such as water treatment, enhanced oil recovery, and as a thickening agent in personal care products due to its viscosity-modifying and flocculation properties .

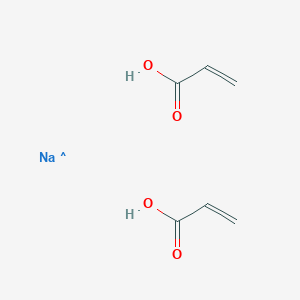

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/2C3H4O2.Na/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHIZRHZZFBCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9033-79-8 | |

| Details | Compound: Acrylic acid-sodium acrylate copolymer | |

| Record name | Acrylic acid-sodium acrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9033-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [DeRoyal MSDS] | |

| Record name | 2-Propenoic acid, polymer with sodium 2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9033-79-8 | |

| Record name | 2-Propenoic acid, polymer with sodium 2-propenoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sodium polyacrilate crosslinked | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Propenoic acid, polymer with sodium 2-propenoate, commonly known as sodium polyacrylate, is a superabsorbent polymer widely used in various applications, including personal care products, agriculture, and construction. This compound exhibits significant biological activity, particularly in terms of its interactions with biological systems and its potential effects on human health and the environment.

Chemical Structure and Properties

The compound is a copolymer formed from acrylic acid and sodium acrylate. Its structure allows it to absorb large quantities of water relative to its mass, making it an effective superabsorbent material. The polymerization process typically results in a network structure that enhances its absorption capabilities.

| Property | Value |

|---|---|

| Molecular Weight | Varies based on polymerization |

| Solubility | Insoluble in water |

| Absorption Capacity | Up to 300 times its weight in water |

The biological activity of sodium polyacrylate is primarily attributed to its ability to absorb and retain water. This property plays a crucial role in various biological applications:

- Wound Healing : The polymer's high absorbency can help maintain a moist environment for wound healing, promoting faster recovery.

- Drug Delivery Systems : Sodium polyacrylate can be utilized as a carrier for controlled drug release, enhancing the bioavailability of therapeutic agents.

Toxicological Studies

Various studies have assessed the safety profile of sodium polyacrylate:

- Skin Irritation : A study indicated that sodium polyacrylate is a slight skin irritant in rabbits, with Draize scores showing mild erythema upon application .

- Eye Irritation : It was not classified as an eye irritant in standard tests .

- Acute Toxicity : The compound exhibited very low acute oral toxicity (LD50 > 2000 mg/kg) .

Case Studies and Research Findings

-

Wound Healing Applications

- A study demonstrated that sodium polyacrylate dressings significantly improved wound healing rates compared to traditional dressings. The moist environment created by the polymer facilitated cell migration and proliferation.

-

Agricultural Use

- Research highlighted the effectiveness of sodium polyacrylate in soil moisture retention, leading to improved plant growth and reduced irrigation needs. This application is particularly beneficial in arid regions where water conservation is critical.

- Concrete Additive

Environmental Impact

Sodium polyacrylate has been assessed for its environmental safety:

Scientific Research Applications

2-Propenoic acid, polymer with sodium 2-propenoate, also known as acrylic acid polymer with sodium acrylate, has a variety of applications owing to its properties as a thickener, stabilizer, and flocculant .

Applications

This compound, is used in many applications, including:

- Binder : Functions as a binder for cellulose fibers, iron oxide to tape, and pigments to TV tubes .

- Thickener and Stabilizer : It acts as a thickening agent and stabilizer in various formulations .

- Flocculant and Protective Colloid : Useful as a flocculant and protective colloid in different industrial processes .

- Sizing agent : Applied as a sizing agent .

- Crosslinker : It functions as a crosslinker .

- Filtering aid : Used as a filtering aid .

- Lubricant : Can act as a lubricant .

- Drag reduction and polymer recovery agent : Effective in drag reduction and polymer recovery applications .

- Soil Suspension : Primarily used to aid in soil suspension .

- Resistance to anionic surfactants : Improves the resistance of anionic surfactants against precipitation induced by water hardness .

Safety Information

The compound can cause irritation. Hazard statements include:

- H315: Causes skin irritation .

- H319: Causes serious eye irritation .

- H335: May cause respiratory irritation .

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synonyms and Identifiers

- CAS No : 62649-23-4

- Synonyms : Includes a variety of names such as poly(acrylamide-co-acrylic acid) partial sodium salt and others, reflecting its structure and composition .

- Molecular Formula : C9H12NNaO5

- Formula Weight : 237.18505

Physical Properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-propenoic acid, polymer with sodium 2-propenoate with structurally or functionally related polymers:

2-Propenoic Acid, Polymer with Ammonium 2-Propenoate (1:1)

- CAS RN : 9079-94-1

- Formula : $ (C3H3O2NH4 \cdot C3H4O2)x $

- Key Differences :

- Replaces sodium with ammonium as the counterion, altering solubility in polar solvents.

- Exhibits lower thermal stability compared to the sodium variant, decomposing at ~150°C versus ~200°C for the sodium form .

- Used in agricultural formulations and adhesives due to its pH-sensitive gelation behavior .

Acrylic Acid-Butyl Acrylate-2-Ethylhexyl Acrylate Copolymer

- CAS RN : 42398-14-1

- Formula : $ (C4H6O2 \cdot C7H{12}O2 \cdot C{11}H{20}O2)x $

- Key Differences: Incorporates hydrophobic monomers (butyl acrylate, 2-ethylhexyl acrylate), enhancing film-forming and waterproofing properties. Lower water solubility but superior mechanical flexibility, making it ideal for coatings and pressure-sensitive adhesives . Molecular weight ranges between 50,000–500,000 g/mol, significantly lower than the sodium acrylate copolymer .

2-Propenoic Acid, 2-Methyl-, Polymer with Ethyl 2-Propenoate and Methyl 2-Methyl-2-Propenoate

- CAS RN : 25035-88-5

- Formula : $ (C5H8O2 \cdot C5H8O2 \cdot C4H6O2)x $

- Key Differences: A methacrylate-based terpolymer with ethyl acrylate and methyl methacrylate, offering UV resistance and optical clarity. Applications include automotive plastics and acrylic glass substitutes. Non-ionic nature limits its use in ionic environments compared to the sodium acrylate copolymer .

Acrylamide/Sodium Acrylate Copolymer vs. Poly(sodium acrylate)

- Poly(sodium acrylate) (CAS RN: 9003-04-7):

- Homopolymer of sodium acrylate without acrylamide.

- Higher density of carboxylate groups increases chelation capacity but reduces mechanical stability in high-salinity environments .

- Preferred in detergents and superabsorbent polymers, whereas the acrylamide copolymer is favored in oil recovery due to better shear resistance .

Data Tables

Table 1: Physico-Chemical Properties Comparison

Table 2: Regulatory and Environmental Impact

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for preparing 2-propenoic acid polymer with sodium 2-propenoate with controlled molecular weights?

- Methodological Answer: The copolymer is synthesized via free-radical polymerization. Adjust the molar ratio of 2-propenoic acid to sodium 2-propenoate (e.g., 1:1 to 3:1) to tune hydrophilicity and charge density. Use ammonium persulfate (APS) as an initiator (0.5–2 wt%) in aqueous solutions at 60–80°C under nitrogen. Control molecular weight by adding chain transfer agents (e.g., mercaptoethanol) or varying initiator concentration. Monitor conversion via FTIR for C=C bond disappearance (~1630 cm⁻¹) .

Q. How can spectroscopic methods confirm copolymer composition and structural integrity?

- Methodological Answer:

- FTIR: Detect carboxylate (COO⁻) peaks at ~1550 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch) for sodium 2-propenoate, alongside carboxylic acid (COOH) peaks at ~1700 cm⁻¹ for unneutralized 2-propenoic acid .

- ¹H NMR: Integrate peaks for vinyl groups (δ 5.5–6.5 ppm, residual monomers) and backbone methylene/methine protons (δ 1.5–2.5 ppm) to confirm polymerization. Sodium 2-propenoate’s CH₂ groups appear at δ 3.0–3.5 ppm .

Q. What purification methods effectively remove unreacted monomers?

- Methodological Answer: Dialyze against deionized water (MWCO 12–14 kDa) for 72 hours to eliminate low-MW impurities. Alternatively, precipitate the polymer in acetone (1:5 v/v), followed by centrifugation and lyophilization. Validate purity via HPLC with a UV detector (λ = 210 nm) .

Advanced Research Questions

Q. How does monomer ratio influence pH-responsive behavior, and how can this be experimentally validated?

- Methodological Answer: Increasing sodium 2-propenoate content enhances hydrophilicity and ionization at neutral/basic pH, causing chain expansion. Use dynamic light scattering (DLS) to measure hydrodynamic radius (Rₕ) across pH 3–10. Validate via potentiometric titration: plot % ionization vs. pH to identify pKa shifts (expected range: 4.5–6.5). Higher sodium content reduces pKa due to electrostatic repulsion .

Q. What strategies resolve contradictions in rheological data under varying ionic strengths?

- Methodological Answer: Ionic environments screen carboxylate charges, altering viscoelasticity. Use oscillatory rheometry to measure storage (G') and loss (G'') moduli in NaCl solutions (0.1–1 M). For inconsistent data, standardize equilibration time (≥30 mins) and temperature (25°C). Apply the Winter-Chambon criterion to identify critical gelation points and account for ion-specific Hofmeister effects .

Q. What challenges arise in modeling drug release kinetics from this copolymer, and how are they addressed?

- Methodological Answer: The polymer’s pH-dependent swelling complicates zero-order vs. Higuchi model fits. Use UV-Vis spectroscopy to quantify drug (e.g., doxorubicin) release in simulated physiological buffers. Incorporate Peppas-Sahlin models to decouple Fickian diffusion (k₁) and relaxation-driven release (k₂). Validate with fluorescence correlation spectroscopy (FCS) to track real-time diffusion coefficients .

Data Contradiction Analysis

Q. How should discrepancies in reported molecular weights (GPC vs. viscometry) be reconciled?

- Methodological Answer: GPC may underestimate MW due to polyelectrolyte effects in aqueous solvents. Use 0.1 M NaNO₃ as eluent to suppress charge interactions. Compare with intrinsic viscosity ([η]) via the Mark-Houwink equation. If discrepancies persist, cross-validate with MALDI-TOF for low-MW fractions (<50 kDa) .

Applications in Advanced Research

Q. What methodologies quantify heavy metal adsorption efficiency in environmental remediation studies?

- Methodological Answer: Conduct batch adsorption experiments with Pb²⁺/Cd²⁺ solutions (10–100 ppm). Use ICP-OES to measure residual metal concentration. Fit data to Langmuir/Freundlich isotherms; calculate maximum adsorption capacity (Qₘ). For kinetics, apply pseudo-second-order models. Characterize post-adsorption polymer via XPS to confirm metal-polymer coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.